1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea
Overview
Description
1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by the presence of an amino group attached to a phenyl ring and a prop-2-en-1-yl group attached to a urea moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenyl isocyanate with prop-2-en-1-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 1-(4-nitrophenyl)-3-(prop-2-en-1-yl)urea.
Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-nitrophenyl)-3-(prop-2-en-1-yl)urea
Reduction: this compound (reversion to original compound)
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea is similar to other urea derivatives and compounds containing amino groups on phenyl rings. Some similar compounds include:
1-(4-Aminophenyl)-1-propanone: A compound with a similar structure but different functional groups.
4-Aminobiphenyl: A biphenyl derivative with an amino group on one of the phenyl rings.
4-Aminophenol: A phenol derivative with an amino group on the benzene ring.
These compounds share structural similarities but differ in their functional groups and properties, leading to different applications and reactivity.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-prop-2-enylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7,11H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYHONHWQBDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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